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Compound of Interest

Compound Name: 5-Bromo-2-iodobenzoic acid

Cat. No.: B1267828 Get Quote

This guide provides an in-depth overview of the spectral data for 5-bromo-2-iodobenzoic
acid, a key reagent and building block in synthetic organic chemistry. The document is

intended for researchers, scientists, and professionals in drug development, offering detailed

spectroscopic information (NMR, IR, MS) and the experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 5-Bromo-2-iodobenzoic acid

Molecular Formula: C₇H₄BrIO₂

Molecular Weight: 326.91 g/mol

CAS Number: 21740-00-1[1]

Appearance: White to light yellow solid

Melting Point: 159-163 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the molecular structure of a compound. Below are the

predicted ¹H and ¹³C NMR spectral data for 5-bromo-2-iodobenzoic acid.
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¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding

to the three protons on the benzene ring. The chemical shifts are influenced by the deshielding

effects of the carboxylic acid, iodine, and bromine substituents.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.1 d ~2.0 H-6

~7.9 dd ~8.5, 2.0 H-4

~7.5 d ~8.5 H-3

~11-13 br s - COOH

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the

molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Chemical Shift (δ) ppm Assignment

~168 C=O

~142 C-Br

~139 C-I

~135 C-H (C-6)

~133 C-H (C-4)

~131 C-COOH

~118 C-H (C-3)

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 5-bromo-2-iodobenzoic
acid will exhibit characteristic absorptions for the carboxylic acid group and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (Carboxylic acid

dimer)

~1700 Strong
C=O stretch (Carboxylic acid)

[2]

~1600, ~1475 Medium C=C stretch (Aromatic ring)

~1300 Medium C-O stretch

~920 Broad, Medium O-H bend (out-of-plane)

Below 850 Medium-Strong
C-H bending, C-Br stretch, C-I

stretch

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular

weight and elemental composition of a compound. The mass spectrum of 5-bromo-2-
iodobenzoic acid is characterized by its molecular ion peak and specific fragmentation

patterns.

m/z Relative Intensity (%) Assignment

326/328 Moderate
[M]⁺ (Molecular ion with Br

isotopes)

309/311 Moderate [M-OH]⁺

281/283 Low [M-COOH]⁺

204 High [M-Br-COOH]⁺

155 Moderate [C₆H₄Br]⁺
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Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation: For ¹H NMR, accurately weigh 5-25 mg of 5-bromo-2-iodobenzoic
acid. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,

such as DMSO-d₆ or CDCl₃. Use approximately 0.6-0.7 mL of the solvent.

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial. Gentle

vortexing or sonication can aid dissolution.[5]

Filtration: To remove any particulate matter, filter the solution through a small plug of glass

wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

Analysis: Place the NMR tube in the spectrometer. The instrument will lock onto the

deuterium signal of the solvent, and the magnetic field will be shimmed to achieve

homogeneity. Acquire the ¹H and ¹³C NMR spectra.

IR Spectroscopy Protocol
For a solid sample like 5-bromo-2-iodobenzoic acid, the Attenuated Total Reflectance (ATR)

or KBr pellet method is commonly used.

ATR-IR Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Record the infrared spectrum.

KBr Pellet Method:
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Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of 5-bromo-2-iodobenzoic acid in a suitable

volatile solvent like methanol or acetonitrile. The concentration should be in the low ppm to

high ppb range.

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. For

ESI, the sample solution is directly infused or injected via liquid chromatography. For EI, the

sample is introduced into the ion source where it is vaporized and bombarded with electrons.

[6]

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g.,

quadrupole, time-of-flight) based on their mass-to-charge ratio.[6]

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values.[6]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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